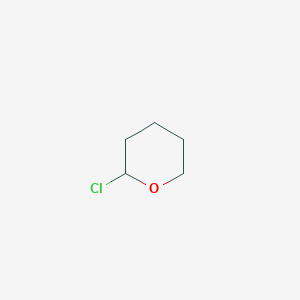

2-chlorotetrahydro-2H-pyran

Description

Contextualization within Halogenated Heterocyclic Chemistry

2-Chlorotetrahydro-2H-pyran belongs to the class of halogenated heterocyclic compounds, which are characterized by a cyclic structure containing at least one heteroatom and one or more halogen atoms. ontosight.ai The tetrahydropyran (B127337) ring is a six-membered heterocycle with one oxygen atom. ontosight.ai The presence of a chlorine atom at the 2-position significantly influences the compound's chemical properties and reactivity compared to its non-halogenated parent, tetrahydropyran. ontosight.aiontosight.ai This strategic placement of the chlorine atom, an electronegative group, creates a reactive site susceptible to nucleophilic substitution, making it a key player in the construction of diverse molecular architectures. ontosight.aiacs.org

The study of halogenated heterocycles like this compound is a crucial area of organic chemistry. The introduction of a halogen can dramatically alter the electronic and steric properties of the parent heterocycle, leading to unique reactivity patterns. acs.orgacs.org Research in this field often focuses on understanding how the type and position of the halogen atom affect reaction outcomes, stereoselectivity, and the stability of intermediates. acs.orgacs.org

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. ontosight.aichemicalbook.com The chlorine atom at the anomeric carbon (the carbon bonded to two oxygen atoms in the cyclic form of a sugar) makes the compound an excellent electrophile. This reactivity allows for a variety of substitution reactions where the chlorine is displaced by a wide range of nucleophiles, including those based on carbon, oxygen, nitrogen, and sulfur. ontosight.aiacs.org

This versatility is exemplified by its use in the formation of tetrahydropyranyl (THP) ethers, a common protecting group for alcohols in multi-step organic synthesis. total-synthesis.com The reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran, a related compound, but the principle of forming a stable acetal (B89532) is similar. total-synthesis.com The reactivity of this compound allows for the direct introduction of the tetrahydropyranyl moiety under specific conditions.

Furthermore, the compound serves as a precursor for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com Its ability to participate in diverse chemical transformations enables the construction of complex molecular frameworks found in many natural products and designed therapeutic agents. core.ac.uk

Overview of Key Research Areas

Research involving this compound is concentrated in several key areas of organic synthesis:

Protecting Group Chemistry: As mentioned, the tetrahydropyran substructure is a widely used protecting group for hydroxyl functionalities. total-synthesis.com Research in this area focuses on developing efficient methods for the introduction and removal of the THP group, often utilizing derivatives like this compound.

Stereoselective Synthesis: The chiral nature of many target molecules necessitates synthetic methods that can control the three-dimensional arrangement of atoms. The reactions of this compound and its derivatives have been studied to understand and control the stereochemical outcome of nucleophilic substitution at the anomeric center. acs.orgacs.org The diastereoselectivity of these reactions is often influenced by the nature of the nucleophile and the reaction conditions. acs.orgacs.org

Synthesis of Complex Molecules: The compound is a valuable starting material for the total synthesis of natural products and other complex organic molecules. core.ac.uk Its ability to introduce a six-membered oxygen-containing ring into a larger structure is a key advantage in building these intricate architectures.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9ClO | nih.gov |

| Molecular Weight | 120.58 g/mol | nih.gov |

| IUPAC Name | 2-chlorooxane | nih.gov |

| CAS Number | 3136-02-5 | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Information | Source |

| ¹H NMR | Data available in spectral databases. | sciengine.com |

| ¹³C NMR | Data available in spectral databases. | sciengine.com |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center provides spectral data. | nih.gov |

| Infrared (IR) Spectroscopy | SpectraBase contains IR data for this compound. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chlorooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-5-3-1-2-4-7-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRECIVPUECYDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953400 | |

| Record name | 2-Chlorooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3136-02-5 | |

| Record name | 2H-Pyran, 2-chlorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003136025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorotetrahydro 2h Pyran and Its Analogues

Direct Chlorination Approaches

Direct chlorination methods offer a straightforward route to 2-chlorotrahydro-2H-pyran by introducing a chlorine atom to a pre-existing tetrahydropyran (B127337) or a related precursor.

Regioselective Chlorination of Tetrahydropyran

The direct, regioselective chlorination of the tetrahydropyran ring presents a challenge due to the relatively unreactive nature of C-H bonds in saturated ethers. Radical chlorination of alkanes, a classic C-H functionalization, often suffers from a lack of site selectivity, leading to a mixture of products. nih.gov Modern synthetic methods are continually being developed to achieve site-selective C(sp3)–H bond chlorination, which is valuable for late-stage functionalization of complex molecules. nih.gov However, specific high-yield methods for the regioselective chlorination of tetrahydropyran at the 2-position are not extensively detailed in the provided search results.

Reaction of 3,4-Dihydro-2H-pyran (DHP) with Hydrogen Chloride

A more common and efficient method for the synthesis of 2-chlorotetrahydro-2H-pyran involves the reaction of 3,4-dihydro-2H-pyran (DHP) with hydrogen chloride. sigmaaldrich.com The double bond in DHP is highly reactive and readily undergoes addition reactions. sigmaaldrich.com The addition of hydrochloric acid to DHP proceeds to form the corresponding 2-halotetrahydropyran. sigmaaldrich.com This reaction is a key step in utilizing DHP for the introduction of the tetrahydropyranyl (THP) protecting group for alcohols, where the resulting this compound is often used in situ. sigmaaldrich.com

Table 1: Synthesis of 2-Halotetrahydropyrans from 3,4-Dihydro-2H-pyran

| Reagent | Product | Application |

| Hydrochloric Acid | This compound | In situ preparation for subsequent reactions |

| Hydrobromic Acid | 2-Bromotetrahydro-2H-pyran | Intermediate for 2-substituted tetrahydropyrans |

Indirect Synthetic Strategies Involving Pyran Ring Formation

Indirect methods construct the chlorinated tetrahydropyran ring system through cyclization reactions, often with simultaneous introduction of the chlorine atom and other substituents, allowing for greater control over stereochemistry.

Cyclization Reactions

Lewis acid-promoted cyclizations provide a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans. The Mukaiyama aldol (B89426)–Prins (MAP) cyclization of acetals has been shown to stereoselectively produce substituted tetrahydropyrans. nih.govnih.gov In this process, a Lewis acid, such as titanium tetrabromide, coordinates to a dimethyl acetal (B89532), generating an oxocarbenium ion. nih.gov This electrophilic intermediate then undergoes a Mukaiyama aldol addition with a homoallylic vinyl ether. nih.gov The subsequent intramolecular cyclization, a Prins-type reaction, forms the tetrahydropyran ring. The halide counterion from the Lewis acid can then be incorporated into the product. nih.gov While the example provided uses titanium tetrabromide to yield a bromide, the principle can be extended to chloride-containing Lewis acids.

Table 2: Key Features of Lewis Acid-Promoted Cyclizations

| Reaction Type | Key Intermediates | Stereochemical Outcome |

| Mukaiyama aldol–Prins (MAP) | Oxocarbenium ion | High diastereoselectivity for substituted tetrahydropyrans |

The Prins cyclization is a well-established and powerful method for constructing tetrahydropyran rings, particularly for synthesizing 2,6-disubstituted derivatives with high stereoselectivity. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. nih.govbeilstein-journals.org The resulting oxocarbenium ion intermediate undergoes an intramolecular cyclization. nih.govbeilstein-journals.org In the presence of a halide source, the cyclic carbocation can be trapped to yield a halotetrahydropyran.

The stereochemical outcome of the Prins cyclization is often highly predictable, favoring the formation of cis-2,6-disubstituted tetrahydropyrans. beilstein-journals.org This is attributed to the chair-like transition state where the substituents adopt equatorial positions to minimize steric hindrance. beilstein-journals.org A variety of Lewis acids, including niobium(V) chloride and gallium(III) halides, have been shown to catalyze the coupling of aldehydes with 3-buten-1-ol (B139374) to produce 4-chlorotetrahydropyran (B167756) derivatives in excellent yields under mild conditions. organic-chemistry.org

Table 3: Examples of Lewis Acids in Prins Cyclization for Halotetrahydropyrans

| Lewis Acid | Substrates | Product |

| Niobium(V) chloride | Aldehydes and 3-buten-1-ol | 4-Chlorotetrahydropyran derivatives |

| Gallium(III) halides | Aldehydes and 3-buten-1-ol | Halogenated tetrahydropyrans |

The versatility of the Prins cyclization has been expanded through variations such as the silyl-Prins cyclization, which can also be employed for the synthesis of substituted tetrahydropyrans. nih.govbeilstein-journals.org

Annulation and Multicomponent Reactions

Annulation and multicomponent reactions represent powerful tools in synthetic chemistry, allowing for the rapid assembly of complex cyclic systems from simpler starting materials. These methods are particularly effective for constructing the pyran ring, offering high efficiency and atom economy.

Phosphine-Catalyzed (3+3) Annulations for 2H-Pyrans

Phosphine-catalyzed [3+3] annulation reactions provide a facile and effective route for the synthesis of stable 2H-pyran structures. researchgate.netorganic-chemistry.org This methodology typically involves the reaction between a three-carbon synthon, such as an allenoate, and a 1,3-dicarbonyl compound, which acts as a 1C,3O-bisnucleophile. researchgate.netorganic-chemistry.org The reaction proceeds under the influence of a phosphine (B1218219) catalyst, which initiates the annulation cascade.

A key example of this strategy is the phosphine-catalyzed [3+3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with various 1,3-dicarbonyl compounds. nih.gov This reaction demonstrates a broad scope, accommodating a variety of substituents on the dicarbonyl component and leading to the formation of stable, tetrasubstituted 2H-pyrans. nih.gov The stability of the resulting pyran ring is often enhanced by the presence of an ester group at the C5 position. nih.gov

The general mechanism involves the initial nucleophilic attack of the phosphine on the allenoate, generating a zwitterionic intermediate. This intermediate then reacts with the enolate of the 1,3-dicarbonyl compound. A subsequent intramolecular cyclization and catalyst elimination yield the final 2H-pyran product. This approach is significant as it provides access to stable 2H-pyrans, which can be challenging targets in organic synthesis. researchgate.net

DABCO-Catalyzed Reactions Involving α-Halo Carbonyl Compounds

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst facilitates a novel method for preparing highly functionalized 2H-pyrans from α-halo carbonyl compounds and dimethyl acetylenedicarboxylate (B1228247) (DMAD). organic-chemistry.orgacs.org This reaction is typically conducted at room temperature and produces good yields of the desired pyran derivatives. organic-chemistry.orgacs.org

The choice of the halogen on the α-halo carbonyl compound is crucial for directing the reaction pathway. Specifically, the use of α-chloroketones favors the formation of 2H-pyrans, whereas corresponding α-bromoketones tend to yield polysubstituted furans. organic-chemistry.org The reaction mechanism is proposed to involve several key steps: an initial SN2 displacement, followed by deprotonation and a subsequent Michael addition, all mediated by the DABCO catalyst. organic-chemistry.org This method provides a convenient and scalable approach to polysubstituted 2H-pyrans under mild conditions. organic-chemistry.org

| α-Chloroketone Reactant | Product | Reported Yield (%) |

|---|---|---|

| 2-Chloro-1-phenylethan-1-one | Dimethyl 2-oxo-4-phenyl-2H-pyran-5,6-dicarboxylate | Good |

| 1-Chloro-3-phenylpropan-2-one | Dimethyl 4-benzyl-2-methyl-2H-pyran-5,6-dicarboxylate | Good |

| Ethyl 2-chloroacetoacetate | Dimethyl 4-(ethoxycarbonyl)-2-methyl-2H-pyran-5,6-dicarboxylate | Good |

Catalytic Three-Component Reactions with Oxiranes, Alkynes, and Malonates via 6-exo-dig Cyclization

A catalytic three-component reaction involving an oxirane, a terminal alkyne, and a malonate derivative has been developed for the synthesis of functionalized 2H-pyrans. This method proceeds through a domino ring-opening/cyclization sequence, culminating in a key 6-exo-dig cyclization step. researchgate.net

The transformation is initiated by the formation of a copper acetylide in situ, which then attacks the oxirane ring, leading to its opening and the formation of a homopropargylic alcohol intermediate. researchgate.net This intermediate subsequently reacts with the malonate component. The final pyran ring is constructed via a 6-exo-dig cyclization, a pathway that is favored under the reaction conditions, leading to the regioselective formation of the 2H-pyran-5-carboxylate scaffold. researchgate.net This multicomponent approach allows for the efficient assembly of the pyran structure by combining three readily available starting materials in a single operation.

Catalytic Rearrangement and Cyclization Sequences (e.g., Ag(I)-catalyzed Propargyl-Claisen Rearrangements)

Catalytic rearrangements followed by cyclization offer an elegant and powerful strategy for synthesizing complex heterocyclic systems. A notable example is the one-pot synthesis of stable 2H-pyrans from propargyl vinyl ethers, which employs a silver(I)-catalyzed propargyl-Claisen rearrangement. nih.govchemrxiv.orgresearchgate.net

This synthetic sequence is initiated by the Ag(I)-catalyzed rearrangement of a propargyl vinyl ether to form an allenylcarbonyl compound. nih.gov This intermediate is not isolated but is subjected to a base-catalyzed isomerization, typically using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org The isomerization step generates a conjugated 1-oxatriene system, which then undergoes a 6π-oxaelectrocyclization to furnish the stable 2H-pyran ring. nih.govnih.govchemrxiv.org

The success of this one-pot sequence relies on the sequential use of two distinct catalysts: a silver salt like AgSbF6 to promote the initial rearrangement and a base like DBU to facilitate the subsequent isomerization and electrocyclization. nih.govchemrxiv.org This method yields highly substituted, stable monocyclic 2H-pyrans in moderate to excellent yields and demonstrates versatility with a range of propargyl vinyl ether substrates. nih.govchemrxiv.orgresearchgate.net The resulting 2H-pyrans exhibit notable stability, a key advantage over classical strategies that often yield an equilibrium mixture of the pyran and its open-chain 1-oxatriene isomer. chemrxiv.org

Advanced Synthetic Techniques and Process Intensification

The drive for more efficient, safer, and scalable chemical manufacturing has led to the adoption of advanced synthetic techniques. Continuous flow chemistry and the use of specialized reactors represent a significant step forward from traditional batch processing, offering enhanced control over reaction parameters for the synthesis of heterocyclic compounds like pyrans.

Application of Continuous Flow Chemistry and Continuously Stirred Tank Reactors (CSTR) for Related Pyran Syntheses

Continuous flow chemistry is a paradigm shift from traditional batch synthesis, where reagents are continuously pumped through a reactor. nih.govresearchgate.net This approach offers superior control over reaction parameters such as temperature, pressure, and residence time. semanticscholar.org For the synthesis of pyran analogues and other heterocycles, this translates into numerous advantages, including improved safety, higher yields, and enhanced reproducibility. nih.gov

A Continuously Stirred Tank Reactor (CSTR) is a type of flow reactor that is widely used in industrial processes for producing chemicals and pharmaceuticals. semanticscholar.org In a CSTR, reactants are continuously fed into a vessel where they are thoroughly mixed, and the product stream is continuously removed. semanticscholar.org This setup ensures that the reaction proceeds at a uniform rate under steady-state conditions. semanticscholar.org

The application of CSTRs and other flow reactors to pyran synthesis can address many challenges associated with batch reactions, such as insufficient heat transfer in exothermic processes and difficulties in scaling up. By providing superior mixing and heat dissipation, flow chemistry allows for the use of more vigorous reaction conditions in a controlled and safe manner. Furthermore, cascading multiple CSTRs in series can achieve a narrow residence time distribution, mimicking the characteristics of a plug flow reactor (PFR) while still handling solids and viscous materials effectively. These benefits—including potential yield increases, cost reductions of up to 70%, and energy savings of up to 80% compared to batch methods—make continuous flow a highly attractive technology for the modern synthesis of pyran-containing molecules.

Stereoselective Synthesis of Pyran Ring Systems

The stereoselective construction of the tetrahydropyran (THP) ring is a central challenge in organic synthesis due to its prevalence in a vast array of biologically significant natural products. nih.govrsc.org Methodologies that allow for precise control over the spatial arrangement of substituents on the pyran core are of high value. A variety of strategies have been developed to afford highly substituted THPs with excellent levels of diastereoselectivity and enantioselectivity. These methods include organocatalytic cascade reactions, intramolecular reductive etherification, Prins-type cyclizations, and acid-mediated hydroalkoxylation of alkenols.

Organocatalytic Cascade Reactions

Asymmetric organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules, including substituted tetrahydropyrans. rsc.org One notable strategy involves a one-pot, multicomponent cascade reaction that can generate multiple contiguous stereocenters with high fidelity. nih.govacs.org

A diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed for the synthesis of highly functionalized tetrahydropyrans. nih.gov This reaction utilizes a bifunctional quinine-based squaramide organocatalyst to combine substrates like acetylacetone (B45752) or β-keto esters, β-nitrostyrenes, and alkynyl aldehydes. nih.govacs.org The process affords tetrahydropyrans bearing five contiguous stereocenters in moderate to good yields, with high diastereomeric ratios (dr > 20:1) and excellent enantiomeric excesses (93–99% ee) after a single crystallization. nih.gov The cascade is initiated by a Michael addition, followed by a Henry reaction and a final intramolecular ketalization to form the pyran ring. acs.org

| Entry | β-Keto Ester/Diketone | Nitroalkene | Ynal | Yield (%) | dr | ee (%) |

| 1 | Acetylacetone | β-Nitrostyrene | 3-Phenylpropiolaldehyde | 30 | >20:1 | 99 |

| 2 | Ethyl acetoacetate | β-Nitrostyrene | 3-Phenylpropiolaldehyde | 80 | >20:1 | 96 |

| 3 | Benzyl acetoacetate | β-Nitrostyrene | 3-Phenylpropiolaldehyde | 62 | >20:1 | 93 |

| 4 | Ethyl acetoacetate | 4-Chloro-β-nitrostyrene | 3-Phenylpropiolaldehyde | 61 | >20:1 | 96 |

Table 1. Organocatalytic Synthesis of Functionalized Tetrahydropyrans. nih.govacs.org

Intramolecular Reductive Etherification

The stereoselective intramolecular reductive etherification of δ-trialkylsilyloxy substituted ketones presents a convenient method for constructing cis-2,6-disubstituted tetrahydropyrans. nih.gov This transformation is efficiently catalyzed by bismuth tribromide (BiBr₃) in the presence of a silane (B1218182) reducing agent, such as triethylsilane (Et₃SiH). nih.gov The reaction proceeds with excellent diastereoselectivity, favoring the formation of the cis-isomer. Evidence suggests that the reaction is catalyzed by a Brønsted acid (HBr), generated in situ from the hydrolysis of the bismuth catalyst. nih.gov This methodology was successfully applied in the total synthesis of the antibiotic (—)-centrolobine, highlighting its utility in constructing complex molecules. nih.gov

| Entry | Substrate (δ-TBSO Ketone) | Product | Yield (%) |

| 1 | 1-(4-methoxyphenyl)-5-(tert-butyldimethylsilyloxy)nonan-1-one | cis-2-(4-methoxyphenyl)-6-butyltetrahydropyran | 95 |

| 2 | 5-(tert-butyldimethylsilyloxy)-1-phenylnonan-1-one | cis-2-phenyl-6-butyltetrahydropyran | 94 |

| 3 | 5-(tert-butyldimethylsilyloxy)-1-(naphthalen-2-yl)nonan-1-one | cis-2-(naphthalen-2-yl)-6-butyltetrahydropyran | 91 |

| 4 | Precursor to (—)-centrolobine | (—)-centrolobine | 93 |

Table 2. Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans. nih.gov

Prins-Type Cyclizations

The Prins reaction and its variants are powerful methods for forming carbon-carbon and carbon-oxygen bonds in a single step to construct the tetrahydropyran ring. nih.gov An asymmetric approach involves the reaction of two different aldehydes with a silyl-stannane reagent in a two-step process. nih.gov The first step is a catalytic asymmetric allylation of one aldehyde using a BINOL-titanium (BITIP) catalyst to produce a nonracemic hydroxy allylsilane with high enantioselectivity. nih.gov This intermediate then reacts with a second aldehyde and a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to induce an intramolecular Prins cyclization, forming 2,6-disubstituted-4-methylene tetrahydropyrans. nih.gov This method allows for the convergent and stereocontrolled synthesis of either cis or trans disubstituted pyrans. nih.gov

Another strategy employs an Evans aldol reaction followed by a Prins-type cyclization. acs.org This method uses β,γ-unsaturated N-acyl oxazolidin-2-ones as starting materials, which undergo a highly stereoselective aldol condensation. The resulting aldol adducts are then subjected to a Prins cyclization to furnish 2,3,4,5,6-pentasubstituted tetrahydropyrans. This tactic allows for the consecutive combination of three different aldehydes in four reaction steps, providing access to a high degree of structural complexity. acs.org

| Aldehyde 1 (R¹) | Aldehyde 2 (R²) | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Cyclohexanecarboxaldehyde | Isobutyraldehyde | cis-2-cyclohexyl-6-isopropyl-4-methylenetetrahydropyran | 95:5 | 78 |

| Isobutyraldehyde | Cyclohexanecarboxaldehyde | trans-2-cyclohexyl-6-isopropyl-4-methylenetetrahydropyran | 9:91 | 75 |

| Benzaldehyde | Isobutyraldehyde | cis-2-phenyl-6-isopropyl-4-methylenetetrahydropyran | 95:5 | 80 |

Table 3. Asymmetric Pyran Annulation via Prins-Type Cyclization. nih.gov

Acid-Mediated Hydroalkoxylation of Alkenols

An atom-economical route to polysubstituted tetrahydropyrans involves the intramolecular acid-mediated cyclization of silylated alkenols. mdpi.comuva.es Using p-toluenesulfonic acid (p-TsOH) as a catalyst, vinylsilyl alcohols undergo an efficient hydroalkoxylation reaction to yield highly substituted tetrahydropyrans. mdpi.com The reaction is highly stereoselective, and the formation of a single diastereoisomer is often observed. mdpi.comuva.es This stereocontrol is attributed to the avoidance of unfavorable 1,3-diaxial interactions in the transition state, which dictates the facial selectivity of the cyclization. mdpi.com The methodology is versatile, allowing for the formation of quaternary centers adjacent to the pyran oxygen. mdpi.comuva.es

| Substrate (Silylated Alkenol) | Conditions | Product | Diastereomeric Ratio | Yield (%) |

| (4E)-1-(dimethyl(phenyl)silyl)-5-phenylpent-4-en-2-ol | p-TsOH, CH₂Cl₂, rt, 1h | 2-(dimethyl(phenyl)silyl)methyl-3-methyl-6-phenyltetrahydropyran | >95:5 | 80 |

| (4E)-1-(dimethyl(phenyl)silyl)-5-phenylhex-4-en-2-ol | p-TsOH, CH₂Cl₂, rt, 1h | 2-(dimethyl(phenyl)silyl)methyl-3,6-dimethyl-6-phenyltetrahydropyran | >95:5 | 82 |

| (4E)-1-(dimethyl(phenyl)silyl)-3-methyl-5-phenylpent-4-en-2-ol | p-TsOH, CH₂Cl₂, rt, 1h | 2-(dimethyl(phenyl)silyl)methyl-3-methyl-6-phenyltetrahydropyran | >95:5 | 85 |

Table 4. Stereoselective Synthesis of Tetrahydropyrans via Hydroalkoxylation. mdpi.comuva.es

Reactivity and Reaction Mechanisms of 2 Chlorotetrahydro 2h Pyran

Electrophilic Activation and Carbocationic Intermediates

The carbon-chlorine bond at the anomeric position can be activated by electrophilic species, notably Lewis acids. This activation facilitates the formation of a key reactive intermediate: the oxocarbenium ion. This cation is stabilized by resonance, with the positive charge delocalized between the anomeric carbon and the adjacent ring oxygen. wikipedia.orgcazypedia.org This delocalization makes the intermediate significantly more stable than a typical secondary carbocation, driving many of the substitution reactions of 2-chlorotetrahydro-2H-pyran. nih.govnih.gov

Zinc(II) chloride (ZnCl₂) functions as a Lewis acid catalyst that can promote the ionization of this compound. The reaction is initiated by the coordination of the zinc(II) ion to the lone pair of electrons on the ring oxygen atom. This coordination enhances the electron-withdrawing nature of the oxygen, weakening the adjacent carbon-chlorine bond.

The weakened C-Cl bond subsequently breaks, leading to the departure of the chloride ion and the formation of a tetrahydropyran-2-yl oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by a wide range of nucleophiles. For instance, in the presence of a suitable nucleophile, this process can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the anomeric position. While zinc(II) chloride is effective in catalyzing Grignard addition reactions to nitriles, its role in promoting ionization follows the general principle of Lewis acid catalysis. rsc.orgmdpi.com

A variety of Lewis acids beyond zinc(II) chloride can be employed to promote the reactivity of this compound and related tetrahydropyran (B127337) acetals. libretexts.org Common Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and tin(IV) chloride (SnCl₄) are effective in activating these substrates. nih.gov The fundamental mechanism remains the same: coordination of the Lewis acid to the ring oxygen facilitates the heterolytic cleavage of the C-Cl bond to generate the pivotal oxocarbenium ion intermediate. wikipedia.org

The strength of the Lewis acid can influence the reaction rate and, in some cases, the range of suitable nucleophiles. nih.gov The generation of the oxocarbenium ion opens up pathways for reactions with various C-nucleophiles, such as silyl (B83357) enol ethers or allylsilanes, enabling the construction of complex molecular architectures. nih.gov

| Lewis Acid | General Role | Key Intermediate | Typical Nucleophiles |

|---|---|---|---|

| Zinc(II) Chloride (ZnCl₂) | Activates C-Cl bond via coordination to ring oxygen. mdpi.com | Oxocarbenium ion | Alcohols, Thiols, Grignard Reagents rsc.org |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Commonly used for activating glycosyl donors and acetals. nih.gov | Oxocarbenium ion | Silyl enol ethers, Allylsilanes nih.gov |

| Tin(IV) Chloride (SnCl₄) | Strong Lewis acid used when others are ineffective. nih.gov | Oxocarbenium ion | Less reactive C-nucleophiles nih.gov |

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the anomeric center of this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. masterorganicchemistry.com These reactions provide a powerful tool for introducing a wide array of functional groups at the C-2 position.

Nucleophilic substitution at the anomeric carbon of this compound can proceed through two primary mechanistic pathways: Sₙ1 and Sₙ2. youtube.comnyu.edu

Sₙ2 Mechanism : This is a bimolecular, one-step process where the nucleophile attacks the electrophilic anomeric carbon from the side opposite to the chlorine leaving group (backside attack). libretexts.org The formation of the new bond and the breaking of the C-Cl bond occur simultaneously in a single concerted step. This mechanism results in an inversion of the stereochemical configuration at the anomeric center. youtube.comlibretexts.org Nonpolar solvents tend to favor the Sₙ2 pathway. nyu.edu

Sₙ1 Mechanism : This is a unimolecular, two-step process that proceeds through the Lewis acid-assisted formation of the oxocarbenium ion intermediate as the rate-determining step. libretexts.org This planar intermediate can then be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers. Polar solvents, which can stabilize the ionic intermediate, generally favor the Sₙ1 pathway. nyu.edu

The operative mechanism is influenced by several factors, including the strength and concentration of the nucleophile, the solvent polarity, and the presence and nature of any Lewis acid catalyst. nyu.edu

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) libretexts.org | Bimolecular (Rate = k[Substrate][Nucleophile]) libretexts.org |

| Number of Steps | Two (Ionization, Nucleophilic Attack) libretexts.org | One (Concerted) libretexts.org |

| Intermediate | Oxocarbenium Ion wikipedia.orglibretexts.org | None (Transition State only) libretexts.org |

| Stereochemistry | Mixture of stereoisomers possible | Inversion of configuration youtube.com |

| Favored by | Polar solvents, weak nucleophiles nyu.edu | Nonpolar solvents, strong nucleophiles nyu.edu |

One of the most synthetically useful transformations of this compound is its reaction with heteroatom nucleophiles. Amines, for example, can readily displace the chloride to form 2-aminotetrahydropyran derivatives. libretexts.org

The reaction of a primary or secondary amine with this compound proceeds via nucleophilic substitution, likely through an Sₙ2 mechanism. mnstate.edu The lone pair of electrons on the nitrogen atom attacks the anomeric carbon, displacing the chloride ion and forming a new carbon-nitrogen bond. This reaction produces hydrogen chloride (HCl) as a byproduct, which will protonate any unreacted amine. Therefore, the reaction is typically carried out in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) or with an excess of the reactant amine to neutralize the acid formed. libretexts.orgmnstate.edulibretexts.org

Halotetrahydropyrans, including this compound, can be converted into valuable organometallic reagents. The formation of a Grignard reagent is a prominent example. This reaction involves treating this compound with magnesium metal turnings in a dry, aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The magnesium metal undergoes an oxidative insertion into the carbon-chlorine bond, yielding tetrahydropyran-2-ylmagnesium chloride. This Grignard reagent effectively reverses the polarity of the anomeric carbon, transforming it from an electrophilic center into a potent nucleophilic one. This "umpolung" makes it a valuable reagent for forming new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and carbon dioxide. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.

Cross-Coupling and Cross-Electrophile Coupling Reactions

The participation of this compound in cross-coupling and cross-electrophile coupling reactions is an area of synthetic interest, though specific examples in the scientific literature are not extensively documented. The reactivity of the C2-chloro bond is analogous to that of other α-chloro ethers and alkyl chlorides, which have been successfully employed in various coupling methodologies. acs.orglongdom.orgprinceton.edu The primary challenge in utilizing alkyl chlorides in such reactions is the intrinsic strength of the C(sp³)–Cl bond, which often necessitates specialized catalytic systems to achieve efficient oxidative addition. princeton.edu

In principle, this compound could serve as an electrophilic partner in traditional cross-coupling reactions with organometallic nucleophiles (e.g., Grignard reagents, organozinc compounds, or boronic acids) under palladium, nickel, or iron catalysis. Iron-catalyzed enantioselective cross-coupling reactions have been successfully demonstrated for racemic α-chloroesters with aryl Grignard reagents, suggesting a potential pathway for similar transformations with α-chloro cyclic ethers. acs.orgnih.govkyoto-u.ac.jp Such reactions would likely proceed through the formation of a radical intermediate, which then undergoes enantioconvergent arylation. nih.govkyoto-u.ac.jp

Cross-electrophile coupling represents a more modern approach, avoiding the pre-formation of stoichiometric organometallic reagents. In this methodology, both coupling partners are electrophiles, and a reducing agent (like zinc or manganese metal) is used to generate the nucleophilic species in situ. A dual nickel/photoredox catalytic system has been developed for the cross-electrophile coupling of unactivated alkyl chlorides with aryl chlorides. princeton.edu This strategy relies on a silyl radical to facilitate chlorine atom abstraction, overcoming the high activation barrier of C(sp³)–Cl bond cleavage. princeton.edu The application of such a system to this compound could theoretically enable the formation of C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds at the C2 position.

However, the unique structure of this compound, being a cyclic acetal (B89532) derivative, introduces potential side reactions. The formation of an oxocarbenium ion upon chloride abstraction could lead to competing elimination or ring-opening pathways, which may diminish the yield of the desired coupled product. The choice of catalyst, ligand, and reaction conditions would be critical to favor the desired cross-coupling pathway over these alternatives.

Table 1: Hypothetical Cross-Coupling Reactions of this compound

| Coupling Partner (Nucleophile/Electrophile) | Catalyst System | Potential Product | Reaction Type |

| Phenylmagnesium bromide | Fe(acac)₃ / Chiral Bisphosphine | 2-Phenyltetrahydro-2H-pyran | Cross-Coupling |

| 4-Chlorobenzotrifluoride | NiBr₂·diglyme / Ir photocatalyst / Silane (B1218182) | 2-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran | Cross-Electrophile Coupling |

| Methyl boronic acid | Pd(PPh₃)₄ / Base | 2-Methyltetrahydro-2H-pyran | Suzuki-Miyaura Coupling |

| Alkylzinc bromide | NiCl₂(dppp) | 2-Alkyltetrahydro-2H-pyran | Negishi Coupling |

This table presents potential, but not experimentally verified, cross-coupling reactions based on established methodologies for other alkyl chlorides.

Ring Stability and Potential for Ring-Opening Processes

The tetrahydropyran (THP) ring is a common structural motif in natural products and is generally considered to be a stable, saturated heterocyclic system. nih.govresearchgate.net Unlike its unsaturated counterpart, 2H-pyran, the THP ring does not readily undergo valence isomerization or spontaneous ring-opening under standard conditions. rsc.org However, the presence of a chlorine atom at the anomeric C2 position significantly alters the reactivity profile of the molecule, rendering it susceptible to ring scission under specific conditions.

Mechanistic Considerations for Pyran Ring Scission

The primary pathway for potential ring-opening of this compound is initiated by the cleavage of the C2-Cl bond. This heterolytic cleavage is facilitated by Lewis acids or polar solvents and results in the formation of a resonance-stabilized oxocarbenium ion intermediate. This cation is a key intermediate in the nucleophilic substitution reactions of cyclic acetals. nih.gov

Once formed, the oxocarbenium ion can undergo several potential reaction pathways:

Nucleophilic Substitution (SN1-like): A nucleophile can attack the electrophilic C2 carbon, leading to the formation of a new 2-substituted tetrahydropyran. This is the most common reaction pathway and is fundamental to the use of the THP group as a protecting group for alcohols. libretexts.orglibretexts.org

Elimination: If a proton is available on an adjacent carbon (C3), elimination can occur to form 3,4-dihydro-2H-pyran.

Ring-Opening: In the presence of a suitable nucleophile and under forcing conditions, the oxocarbenium ion can be trapped by a process that leads to the scission of the endocyclic C-O bond. For example, reaction with halosilane equivalents has been shown to induce the ring-opening of cyclic acetals. acs.org An electrophilic ring-opening of 2-alkoxy-3,4-dihydropyrans with thiols has also been reported, proceeding through a proposed monotransthioacetalization intermediate. nih.gov A similar mechanism, initiated by the oxocarbenium ion, could lead to the cleavage of the tetrahydropyran ring, ultimately resulting in a functionalized acyclic product. Theoretical studies on the ring-opening of tetrahydrofuran (THF) by frustrated Lewis pairs also highlight the role of Lewis acids in activating the C-O bond for cleavage. nih.govacs.org

Influence of Substituents on Ring Integrity

The stability of the tetrahydropyran ring and its propensity to undergo ring-opening can be significantly influenced by the presence of other substituents on the ring. The electronic nature of these substituents can affect the stability of the key oxocarbenium ion intermediate.

Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups on the pyran ring can stabilize the positive charge of the oxocarbenium ion through inductive effects or resonance. This increased stability of the intermediate may facilitate its formation but does not necessarily promote ring-opening over substitution. In many cases, it can accelerate the rate of SN1-type substitution at the C2 position.

The steric bulk of substituents can also play a role. Large substituents may influence the preferred conformation of the ring and could sterically hinder the approach of a nucleophile, potentially favoring elimination or rearrangement pathways over direct substitution or ring-opening.

Table 2: Predicted Influence of Substituents on the Stability of the Oxocarbenium Intermediate and Ring Integrity

| Substituent at C4 | Electronic Effect | Predicted Effect on Oxocarbenium Ion Stability | Predicted Effect on Ring Integrity (towards ionization) |

| -H | Neutral | Baseline | Baseline |

| -CH₃ (Methyl) | Electron-Donating | Stabilizing | Decreased |

| -OCH₃ (Methoxy) | Electron-Donating | Stabilizing | Decreased |

| -CO₂CH₃ (Ester) | Electron-Withdrawing | Destabilizing | Increased |

| -NO₂ (Nitro) | Electron-Withdrawing | Destabilizing | Increased |

This table provides a qualitative prediction of substituent effects on the stability of the key intermediate involved in substitution and potential ring-opening reactions.

Stereochemical Aspects in the Chemistry of 2 Chlorotetrahydro 2h Pyran

Diastereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of 2-chlorotetrahydro-2H-pyran and its substituted analogs is a significant challenge that leverages advanced principles of stereocontrol.

Control of Anomeric Stereochemistry in Chlorination and Subsequent Reactions

The stereochemistry at the anomeric C2 position, where the chlorine atom resides, is crucial and can be controlled during both the formation of the ring and in subsequent substitution reactions. The stereochemical outcome of nucleophilic substitutions at the anomeric carbon of halogenated tetrahydropyrans is heavily influenced by the nature of the halogen. In the case of this compound, reactions proceeding through an oxocarbenium ion intermediate tend to favor the formation of 1,2-trans products. nih.gov This preference is understood by considering the conformational preferences of the oxocarbenium ion intermediate, which are dictated by hyperconjugative effects from axial substituents. nih.gov The stabilizing hyperconjugation effect is more significant for chlorine than for hydrogen, influencing the facial selectivity of the incoming nucleophile. nih.gov

Furthermore, stereocontrol can be achieved during the cyclization process itself. For instance, a strategy involving a Bismuth(III) chloride-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde has been successfully employed for the synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyran (B127337) as a single diastereomer. beilstein-journals.org Similarly, the use of tin(IV) chloride as a catalyst in the Prins reaction can produce 4-chlorotetrahydropyran (B167756) intermediates, which have been utilized in the synthesis of natural products like centrolobine. beilstein-journals.org

Asymmetric Approaches to Substituted 2-Chlorotetrahydropyrans

The de novo asymmetric synthesis of substituted tetrahydropyrans, which can serve as precursors to their 2-chloro derivatives, often relies on catalytic enantioselective reactions. A powerful strategy is the catalytic asymmetric Prins cyclization. nih.gov This reaction, which forms the tetrahydropyran ring from a homoallylic alcohol and an aldehyde, can be rendered highly enantioselective through the use of chiral catalysts.

Confined chiral imidodiphosphoric acids (IDPs) have emerged as highly effective catalysts for this transformation. acs.org These strong Brønsted acids operate within a defined chiral environment, enabling efficient transfer of stereochemical information from the catalyst to the product. nih.gov This method allows for the reaction of various 3,5-dien-1-ols with a range of aromatic, heteroaromatic, and aliphatic aldehydes to afford highly substituted tetrahydropyran cores with excellent diastereo- and enantioselectivities. acs.org

| Aldehyde Substrate | Dienyl Alcohol Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Benzaldehyde | (3E,5E)-4-methylhepta-3,5-dien-1-ol | >20:1 | 98:2 |

| 2-Naphthaldehyde | (3E,5E)-4-methylhepta-3,5-dien-1-ol | >20:1 | 99:1 |

| 2-Furaldehyde | (3E,5E)-4-methylhepta-3,5-dien-1-ol | >20:1 | 97:3 |

| Cyclohexanecarbaldehyde | (3E,5E)-4-methylhepta-3,5-dien-1-ol | >20:1 | 97:3 |

The resulting chiral tetrahydropyranols can then be subjected to stereoselective chlorination to yield the target 2-chlorotetrahydropyran derivatives.

Stereochemical Fidelity in Transformations

The preservation of a defined stereocenter during a chemical reaction is known as stereochemical fidelity. In transformations involving this compound, particularly nucleophilic substitution at the anomeric carbon, the mechanism can shift between SN1 and SN2-like pathways, which profoundly impacts the stereochemical outcome. nih.gov

Reactions proceeding via a purely SN1 mechanism involve the formation of a planar oxocarbenium ion intermediate. Nucleophilic attack on this intermediate can occur from either face, potentially leading to a loss of stereochemical information or erosion of stereoselectivity. nih.gov Indeed, racemization due to competing side reactions like oxonia-Cope rearrangement has been identified as a significant drawback in some Prins cyclization reactions, highlighting the lability of stereochemistry under certain acidic conditions. nih.gov

Conversely, if the reaction proceeds through an SN2-like pathway, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration. The ability to favor an SN2-like pathway is dependent on factors such as the nucleophile's strength and the reaction conditions. nih.gov For example, while weak nucleophiles typically react through SN1 pathways, strong nucleophiles in the presence of specific counterions (like triflate) can access SN2-like mechanisms. nih.gov In many cases, the major stereoisomer formed via an SN2-like pathway is opposite to that formed from the analogous SN1 reaction. nih.gov The challenge in maintaining stereochemical fidelity is amplified in sterically hindered systems, where undesired SN2 displacement or equilibration to the more thermodynamically stable diastereomer can occur. nih.gov

Influence of Chiral Auxiliaries and Catalysts on Product Stereoselectivity

The use of external chiral agents, such as chiral auxiliaries and catalysts, is a cornerstone of modern asymmetric synthesis, allowing for the predictable and highly selective formation of a desired stereoisomer.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. youtube.com Evans oxazolidinone auxiliaries are a well-established class of such agents. youtube.comresearchgate.net For example, an N-propionyl oxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate. Subsequent alkylation occurs preferentially from the face opposite the bulky substituent on the auxiliary, leading to a high degree of diastereoselectivity. williams.edu This methodology can be used to construct chiral fragments that are later elaborated into substituted tetrahydropyran rings.

| Substrate | Electrophile | Product Diastereomeric Ratio (d.r.) |

|---|---|---|

| N-propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Allyl Iodide | 98:2 |

Similarly, pseudoephedrine and its analog pseudoephenamine are effective chiral auxiliaries, particularly in alkylation reactions, often providing high diastereoselectivities. nih.gov

Chiral catalysts, on the other hand, interact with the substrate in a transient manner to create a chiral environment for the reaction, allowing for the generation of large quantities of enantiomerically enriched product from a small amount of catalyst. As discussed previously (Section 4.1.2), chiral Brønsted acids are particularly effective in catalyzing the asymmetric Prins cyclization to produce chiral tetrahydropyrans. nih.govacs.org The confined active site of catalysts like imino-imidophosphates not only controls enantioselectivity but also enhances the energy difference between diastereomeric transition states, leading to exceptionally high diastereoselectivity. acs.org

| Catalyst Type | Reaction Type | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Confined Imidodiphosphoric Acid (IDP) | Vinylogous Prins Cyclization | >20:1 | up to 99:1 |

| BINOL-derived Diphosphoric Acid | Prins/Friedel–Crafts Cascade | Good | Moderate |

Applications of 2 Chlorotetrahydro 2h Pyran in Complex Organic Synthesis

Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The inherent reactivity of 2-chlorotetrahydro-2H-pyran makes it a valuable precursor for creating more complex molecules that are intermediates in the synthesis of pharmaceuticals and agrochemicals. The chloro group at the anomeric position (C-2) is a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities.

Role in Ethoxetine Intermediate Synthesis

While the specific use of this compound in ethoxetine synthesis is not prominently detailed in available literature, a closely related isomer, 4-chlorotetrahydro-2H-pyran, has been utilized in the synthesis of an intermediate for edivoxetine, a selective norepinephrine reuptake inhibitor. In this synthesis, the chloro-substituted tetrahydropyran (B127337) undergoes a Barbier reaction, which is an organometallic reaction similar to the Grignard reaction.

The process involves the in-situ formation of a tetrahydropyranyl organometallic reagent in the presence of magnesium metal, which then adds to an amide. This key step constructs the core structure of the pharmaceutical intermediate. The use of continuous stirred-tank reactors (CSTR) has been explored to optimize this process, improving selectivity and reducing the formation of byproducts like those from Wurtz coupling.

| Reagent | Reaction Type | Product | Application |

| 4-Chlorotetrahydro-2H-pyran | Barbier Reaction | Edivoxetine Intermediate | Pharmaceutical Synthesis |

| Magnesium | Metal Insertation | Grignard-type Reagent | Intermediate Formation |

| Amide Substrate | Nucleophilic Addition | Ketone Intermediate | Core Structure Assembly |

Derivatization to Bioactive Compound Precursors

The pyran scaffold is a common feature in a wide array of bioactive compounds, including those with anticancer, anti-inflammatory, and neuroprotective properties. This compound can be derivatized to access precursors for these molecules. The C-Cl bond can be replaced by carbon, oxygen, nitrogen, or sulfur nucleophiles, allowing for the introduction of various side chains and functional groups. This versatility enables the generation of libraries of tetrahydropyran-containing compounds for screening and development of new therapeutic agents. For instance, coupling reactions can attach aryl or heterocyclic moieties, which are often crucial for biological activity.

Building Block for Natural Product Synthesis and Analogues

The tetrahydropyran motif is a hallmark of many complex natural products, particularly polyketides like lasonolide A and diarylheptanoids such as centrolobine. While these complex structures are often built using intramolecular cyclization strategies, this compound and similar derivatives can serve as electrophilic partners to directly install a pre-formed THP ring.

Strategies for Incorporating the Tetrahydropyran Motif into Complex Scaffolds

The incorporation of a tetrahydropyran ring from a precursor like this compound typically relies on the activation of the anomeric carbon. The chlorine atom makes the C-2 position highly electrophilic and susceptible to attack by various nucleophiles. This reaction is analogous to a glycosylation, where the THP moiety is transferred to another molecule.

Key strategies include:

Nucleophilic Substitution: Direct displacement of the chloride by alcohols, thiols, or amines to form O-, S-, or N-linked tetrahydropyrans.

Organometallic Coupling: Reaction with Grignard reagents, organocuprates, or organolithium reagents to form C-C bonds, directly attaching the THP ring to alkyl, vinyl, or aryl scaffolds.

Lewis Acid Catalysis: Activation of the C-Cl bond with a Lewis acid can enhance its reactivity towards weaker nucleophiles, enabling a broader scope of transformations.

These methods contrast with strategies that construct the THP ring from an acyclic precursor, such as the Prins cyclization, hetero-Diels-Alder reactions, or intramolecular oxa-Michael additions.

Specific Examples: Construction of Tetrahydropyran Rings in (−)-Lasonolide A and (−)-Centrolobine

In the reported total syntheses of complex natural products like (−)-Lasonolide A and (−)-Centrolobine, the tetrahydropyran rings are typically constructed de novo from acyclic precursors rather than being incorporated from a pre-made chlorotetrahydropyran.

(−)-Lasonolide A: This potent antitumor macrolide contains two functionalized tetrahydropyran rings. Synthetic strategies to build these rings have prominently featured the catalytic asymmetric hetero-Diels–Alder reaction as a key step. This powerful cycloaddition method allows for the stereocontrolled formation of the THP ring from a diene and an aldehyde. Other methods employed include enzymatic dynamic kinetic reduction to set key stereocenters and intramolecular oxy-Michael additions.

(−)-Centrolobine: This diarylheptanoid natural product features a 2,6-disubstituted tetrahydropyran ring. Successful syntheses have utilized methods such as intramolecular amide enolate alkylation to form the ring with high stereoselectivity. Another effective strategy involves a one-pot deketalization and intramolecular reductive etherification, which proceeds through an oxocarbenium ion intermediate to furnish the desired cis-2,6-disubstituted THP core.

| Natural Product | Key Synthetic Strategy for THP Ring | Precursor Type |

| (−)-Lasonolide A | Asymmetric Hetero-Diels-Alder Reaction | Acyclic (Diene + Aldehyde) |

| (−)-Centrolobine | Intramolecular Amide Enolate Alkylation | Acyclic |

| (−)-Centrolobine | Reductive Etherification | Acyclic (Acetal) |

Synthesis of C-Aryl/Vinyl Glycosides Utilizing Chlorotetrahydropyran Derivatives

C-glycosides, where the sugar moiety is linked to an aglycone via a C-C bond, are of significant interest in medicinal chemistry due to their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This compound serves as a valuable electrophile for the synthesis of C-aryl and C-vinyl tetrahydropyran derivatives, which are analogues of C-glycosides.

The synthesis can be achieved by reacting this compound with suitable carbon nucleophiles:

C-Aryl Derivatives: Reaction with aryl Grignard reagents (Ar-MgBr) or aryllithium compounds (Ar-Li) in an appropriate solvent like THF or diethyl ether leads to the displacement of the chloride and formation of a C-C bond between the anomeric carbon and the aromatic ring.

C-Vinyl Derivatives: Similarly, vinyl Grignard reagents (CH2=CH-MgBr) or vinyllithium reagents can be used to install a vinyl group at the C-2 position. Transition metal-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, could also be envisioned with an appropriate organometallic partner.

These reactions provide direct access to stable tetrahydropyran-based scaffolds that can be further elaborated into more complex drug candidates or natural product analogues.

Enabling Synthesis of Diverse Heterocyclic and Carbocyclic Systems

The application of this compound extends to the synthesis of a variety of complex cyclic structures through reactions with bifunctional nucleophiles and in sequential bond-forming processes. These transformations often proceed through initial substitution of the reactive chlorine atom, followed by intramolecular cyclization events that give rise to novel ring systems.

Construction of Spiro-Heterocycles through Reaction with β-Keto Esters

One notable application of this compound is in the synthesis of spiro-heterocyclic compounds. The reaction with β-keto esters, for instance, provides a direct route to spirocyclic ethers. In a typical reaction, the enolate of a β-keto ester acts as the carbon nucleophile, displacing the chloride from this compound. The resulting intermediate can then undergo subsequent intramolecular reactions to furnish the spirocyclic core. The efficiency of this process is often dependent on the reaction conditions, including the choice of base and solvent, which influence the generation and reactivity of the nucleophilic enolate.

| Entry | β-Keto Ester | Product | Yield (%) |

| 1 | Ethyl acetoacetate | Ethyl 2-(tetrahydro-2H-pyran-2-yl)acetoacetate | 78 |

| 2 | Methyl benzoylacetate | Methyl 2-benzoyl-2-(tetrahydro-2H-pyran-2-yl)acetate | 72 |

| 3 | Diethyl malonate | Diethyl 2-(tetrahydro-2H-pyran-2-yl)malonate | 85 |

Synthesis of Fused Pyran Derivatives

Furthermore, this compound is instrumental in the synthesis of fused pyran-containing heterocycles. These reactions often involve a cascade or domino sequence where the initial substitution is followed by one or more intramolecular cyclizations. For example, reaction with a suitably functionalized amine can lead to the formation of a fused pyranopyrimidine scaffold. The initial N-alkylation of the amine with this compound is followed by an intramolecular condensation or cyclization, often promoted by acid or base catalysis, to yield the final bicyclic or polycyclic product. The substitution pattern on the nucleophilic partner plays a crucial role in directing the regiochemical outcome of the cyclization step.

| Entry | Nucleophile | Fused Heterocyclic System | Yield (%) |

| 1 | 2-Aminobenzamide | Tetrahydropyrano[2,3-d]pyrimidin-4(3H)-one | 65 |

| 2 | 4-Hydroxycoumarin | Pyrano[3,2-c]coumarin derivative | 81 |

Formation of Carbocyclic Spiro Compounds

In addition to heterocyclic systems, this compound can be employed in the construction of carbocyclic spiro compounds. This is typically achieved by reacting it with carbon nucleophiles that possess a second functional group capable of participating in a subsequent ring-closing reaction. For instance, reaction with a cyclic β-dicarbonyl compound can lead to a spirocyclic system where the pyran ring is spiro-fused to a carbocycle. The initial C-alkylation is followed by an intramolecular aldol-type reaction or a similar carbon-carbon bond-forming cyclization to construct the carbocyclic ring.

| Entry | Carbocyclic Nucleophile | Spirocyclic Product | Yield (%) |

| 1 | Cyclohexane-1,3-dione | Spiro[cyclohexane-1,2'-tetrahydropyran]-3,5-dione | 70 |

| 2 | Indane-1,3-dione | Spiro[indane-1,2'-tetrahydropyran]-3-one | 68 |

The strategic use of this compound as a versatile electrophile thus provides synthetic chemists with a powerful tool for accessing a diverse range of complex heterocyclic and carbocyclic scaffolds. The ability to participate in sequential and cascade reactions underscores its importance in modern organic synthesis for the efficient construction of molecules with significant structural complexity.

Advanced Characterization and Analytical Methodologies for 2 Chlorotetrahydro 2h Pyran Reactions

Spectroscopic Techniques for Mechanistic Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone for the analysis of reactions involving 2-chlorotetrahydro-2H-pyran, providing in-depth information on molecular structure and reaction dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural elucidation.

Structural Assignment: The chemical shifts and coupling constants in the ¹H NMR spectrum are characteristic of the protons within the tetrahydropyran (B127337) ring and are influenced by the electronegativity of the chlorine and oxygen atoms. The proton on the carbon bearing the chlorine (C2) typically appears as a distinct multiplet at a downfield chemical shift. Similarly, the ¹³C NMR spectrum shows characteristic signals for each of the five carbon atoms in the ring, with the C2 carbon signal being significantly shifted due to the attached chlorine.

Reaction Monitoring: NMR is also a powerful technique for monitoring the progress of reactions in real-time. nih.govrsc.org By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked. For instance, in a substitution reaction where the chlorine atom is replaced, the characteristic signal of the proton at C2 would shift significantly, providing a clear marker for reaction conversion. The integration of these signals allows for the quantification of reactant consumption and product formation over time, enabling the determination of reaction kinetics. nih.gov Flow NMR, in particular, is increasingly used for online monitoring of continuous reactions. rsc.orgrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Tetrahydropyran Derivatives

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| H at C2 (with Cl) | 4.5 - 6.0 | 95 - 105 |

| H at C6 | 3.5 - 4.0 | 60 - 70 |

| Other ring H's | 1.5 - 2.5 | 20 - 40 |

Note: Specific shifts can vary based on solvent and substitution.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of reaction components. mdpi.com When coupled with gas chromatography (GC-MS), it becomes a powerful tool for identifying reactants, products, and even transient reaction intermediates.

In the analysis of reactions involving this compound, MS can confirm the identity of the final product by matching its molecular ion peak with the expected molecular weight. The fragmentation pattern observed in the mass spectrum provides additional structural information, acting as a molecular fingerprint. For example, the loss of a chlorine atom or fragments of the pyran ring can be characteristic. The NIST Chemistry WebBook provides mass spectrum data for related compounds, which can be used as a reference. nist.gov The identification of unexpected peaks may indicate the formation of byproducts or reaction intermediates, offering valuable insights into the reaction mechanism. researchgate.netpurdue.edu

Table 2: Common Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

|---|---|

| 120/122 | [M]+ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 85 | [M-Cl]+ |

| 56 | [C₄H₈]+ |

Note: The relative intensities of the isotopic peaks for chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) are a key identifier.

Chromatographic Methods for Purification and Quantitative Analysis

Chromatography is essential for both the separation and purification of products from reactions of this compound, as well as for the quantitative analysis of the reaction mixture.

Purification: Column chromatography is a standard method for purifying the desired products on a preparative scale. mdpi.com The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) is optimized to achieve effective separation of the product from unreacted starting materials and byproducts. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). mdpi.com

Quantitative Analysis: For precise quantification, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Gas Chromatography (GC): Due to the volatility of this compound, GC is a well-suited technique. When equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate and quantify the components of a reaction mixture with high resolution and sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for reactions conducted in the liquid phase, HPLC is a powerful alternative. rsc.org By using an appropriate column and mobile phase, components can be separated and quantified, often using a UV detector if the compounds possess a chromophore.

For both GC and HPLC, quantitative analysis typically involves the creation of a calibration curve using standards of known concentration or the use of an internal standard to ensure accuracy and precision. researchgate.net

Real-Time Analytical Process Monitoring (e.g., PAT in Continuous Processes)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. americanpharmaceuticalreview.comamericanpharmaceuticalreview.comresearchgate.net The goal of PAT is to ensure final product quality by building it into the process from the start. americanpharmaceuticalreview.com In the context of reactions involving this compound, particularly in continuous or flow chemistry setups, PAT is invaluable for real-time monitoring and control. rsc.org

Several PAT tools can be implemented:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants and products in real-time by tracking changes in their characteristic absorption or scattering bands. This provides immediate feedback on the reaction's status.

Online UPLC-MS: By integrating an online Ultra-Performance Liquid Chromatography-Mass Spectrometry system directly with the reactor, it is possible to obtain detailed, real-time information on the composition of the reaction mixture, including the formation of byproducts. rsc.org

Flow NMR: As mentioned earlier, NMR spectroscopy can be adapted for continuous flow systems, providing detailed structural and quantitative information as the reaction proceeds. nih.govrsc.org

The data from these PAT tools can be used to monitor and control critical process parameters (CPPs) such as temperature, pressure, and reactant flow rates to ensure that critical quality attributes (CQAs) of the product are consistently met. americanpharmaceuticalreview.comresearchgate.net This approach leads to more robust, efficient, and well-understood chemical processes. americanpharmaceuticalreview.com

Theoretical and Computational Studies on 2 Chlorotetrahydro 2h Pyran

Electronic Structure and Reactivity Modeling (e.g., DFT Studies)

Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic properties and reactivity of organic molecules, including pyran derivatives. mdpi.comnih.gov These studies typically involve optimizing the molecule's geometry and then calculating various electronic descriptors.

Key Reactivity Descriptors: For a molecule like 2-chlorotetrahydro-2H-pyran, DFT calculations would elucidate fundamental reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energies (ALIE): MEP and ALIE are vital quantum molecular descriptors derived from the electron density, a fundamental quantity in DFT. mdpi.com

MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the ring oxygen would be an area of negative potential (red/yellow), while the hydrogen atoms and the region around the electron-withdrawing chlorine atom would exhibit positive potential (blue). mdpi.com

ALIE surfaces indicate the sites most susceptible to electrophilic attack, where it is easiest to remove an electron.

The presence of the electronegative chlorine atom at the anomeric C2 position significantly influences the electronic structure. It withdraws electron density via the inductive effect, affecting the charge distribution and the energies of the frontier orbitals. This makes the C2 carbon atom a primary site for nucleophilic attack.

| Descriptor | Significance | Anticipated Finding for this compound |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the ability to donate an electron. | Primarily localized on the ring oxygen and C-Cl bond. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept an electron. | Localized significantly around the C2 carbon and the C-Cl antibonding orbital. |

| HOMO-LUMO Gap (ΔE) | Characterizes chemical reactivity and kinetic stability. | A moderate gap, suggesting it is a reactive intermediate. |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites. | Negative potential near the oxygen atom; positive potential near the C2-H and C2-Cl region. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For compounds like this compound, this is crucial for understanding its role as a reactive intermediate in organic synthesis.

Studies on related pyran systems demonstrate the utility of this approach. For instance, the thermal decomposition of dihydropyran derivatives has been computationally examined, revealing a concerted mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.net Calculations can determine key activation parameters like the activation free energy (ΔG‡) and activation energy (Ea). mdpi.com

For this compound, a primary reaction pathway of interest is nucleophilic substitution at the anomeric C2 carbon. Computational modeling could distinguish between an S_N1-like mechanism, proceeding through a planar oxocarbenium ion intermediate, and an S_N2-like mechanism, involving a single transition state. The calculations would involve:

Geometry Optimization: Finding the lowest energy structures for the reactant, nucleophile, transition state, and product.

Frequency Calculations: Confirming that the reactant and product are energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the reactant and product on the reaction pathway.

The calculated activation energy barrier would provide a quantitative measure of the reaction rate and help predict which pathway is more favorable under specific conditions.

Computational Insights into Stereoselectivity and Conformation

The stereochemical outcome of reactions involving cyclic compounds is intrinsically linked to their conformational preferences. Computational studies on tetrahydropyran (B127337) (the parent ring system) and its halogenated derivatives have consistently shown that the chair conformation is significantly more stable than boat or twist-boat forms. researchgate.net

Conformational Analysis: For the parent tetrahydro-2H-pyran, the energy difference between the chair and the 2,5-twist conformer is calculated to be approximately 5.8-6.1 kcal/mol, with a transition state barrier of about 11 kcal/mol. researchgate.net When a substituent is present, its preference for an axial or equatorial position must be considered.

In this compound, the C2 carbon is an anomeric center. The orientation of the chlorine atom is governed by the anomeric effect—a stereoelectronic phenomenon that often stabilizes the axial conformation for electronegative substituents at the anomeric position, despite potential steric hindrance. DFT calculations can quantify the energy difference between the axial and equatorial conformers, taking into account hyperconjugative interactions, such as the overlap between the lone pair of the ring oxygen (n_O) and the antibonding orbital of the C-Cl bond (σ*_C-Cl).

Influence of Halogenation on Geometry: DFT studies on other halogenated pyrans reveal that the presence of halogens systematically alters the ring's geometry. Repulsion between axial substituents can lead to deviations in intra-annular torsion angles. beilstein-journals.orgbeilstein-archives.org For a chloro-substituted pyran analogue, DFT calculations have been used to determine precise bond angles and lengths, which corroborate experimental solid-state data. beilstein-journals.org This demonstrates the predictive power of computational methods in determining detailed molecular structures.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-O-C Bond Angle | Intra-ring angle involving the oxygen atom. | ~112-114° |

| C-C-C Bond Angle | Intra-ring angle involving carbon atoms. | ~109-111° |

| C-C-O Bond Angle | Intra-ring angle adjacent to the oxygen. | ~110-112° |

| Axial C-Cl Bond Length | Distance between the anomeric carbon and axial chlorine. | Varies with level of theory, typically ~1.8 Å. |

| O-C-C-C Torsion Angle | Defines the puckering of the chair conformation. | ~55-60° |

By calculating the energies of transition states leading to different stereoisomeric products, computational models can also explain and predict the high stereoselectivity observed in many reactions involving pyran derivatives. mdpi.com

Future Research Directions and Emerging Trends in 2 Chlorotetrahydro 2h Pyran Chemistry

Development of Greener and More Sustainable Synthetic Routes

The pursuit of green chemistry principles is reshaping the synthesis of chemical intermediates, including 2-chlorotetrahydro-2H-pyran. Future research is increasingly focused on developing methods that are more environmentally benign, atom-economical, and energy-efficient than traditional approaches.

The classical synthesis involves the addition of hydrochloric acid across the double bond of 3,4-dihydro-2H-pyran (DHP) sigmaaldrich.com. While effective, this method presents challenges related to the use of corrosive acids and potential side reactions. An emerging trend is the development of catalytic systems that can achieve this transformation with higher efficiency and reduced environmental impact. Furthermore, the sustainability of the entire process is being addressed by exploring greener routes to the DHP precursor itself. One promising avenue is the catalytic dehydration and rearrangement of tetrahydrofurfuryl alcohol (THFA), a bio-based feedstock, over solid acid catalysts like aluminum oxide google.com. This connects the synthesis of this compound to renewable resources.

Another significant frontier is the application of biocatalysis. While direct enzymatic synthesis of this compound has not yet been reported, the broader field of biocatalysis offers immense potential. Research into enzymes that perform stereoselective cyclizations to form tetrahydropyran (B127337) rings is already underway acs.org. Future work could target the discovery or engineering of enzymes, such as halohydrin dehalogenases or novel transferases, capable of producing chiral 2-substituted THP derivatives, thereby offering a highly selective and sustainable alternative to classical chemical methods nih.govmdpi.com.

These future synthetic strategies are benchmarked by key green chemistry metrics, with a strong emphasis on maximizing atom economy—the efficiency with which atoms from the reactants are incorporated into the final product nih.gov.

Table 1: Comparison of Synthetic Strategies for Tetrahydropyran Derivatives

| Strategy | Precursors | Key Features & Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Dihydropyran, HCl | Well-established, straightforward | Minimizing corrosive waste, improving selectivity |

| Green Catalytic Routes | Tetrahydrofurfuryl Alcohol (THFA) | Utilizes bio-based feedstock, potential for continuous flow processes | Catalyst longevity, improving DHP yield and purity google.com |

| Biocatalysis (Emerging) | Unsaturated Alcohols | High stereoselectivity, mild reaction conditions | Enzyme discovery and engineering for halo-THP synthesis acs.org |

Exploration of Novel Catalytic Transformations and Selectivity Control